N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide
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Description
N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C16H14N4O2S3 and its molecular weight is 390.49. The purity is usually 95%.
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Scientific Research Applications
Glutaminase Inhibitors
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including compounds structurally related to N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide, have been investigated for their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors show promise in attenuating the growth of human lymphoma B cells both in vitro and in mouse xenograft models, highlighting their potential therapeutic applications in cancer treatment (Shukla et al., 2012).
Anti-inflammatory Activity
Compounds with a structure similar to the chemical of interest have been synthesized and demonstrated anti-inflammatory activity. For instance, derivatives synthesized from N1-[[(acetamidophen-4-yl)oxy]acetyl]-N4-(p-substituted phenylamino)-3-thiosemicarbazides showed significant anti-inflammatory effects in the Carrageenan-induced edema test in rat paw, indicating their potential as anti-inflammatory agents (Nargund et al., 1994).
Anticancer Activities
The synthesis and evaluation of derivatives, such as 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives, have shown promising anticancer activities against a panel of 60 different human tumor cell lines derived from nine neoplastic cancer types. These compounds exhibit high activity against melanoma-type cell lines, suggesting their potential as anticancer agents (Duran & Demirayak, 2012).
Antimicrobial and Antifungal Activities
New approaches in the synthesis of thiazoles, thiadiazole, and their fused derivatives have been explored, showing antimicrobial activities against various bacterial and fungal species. This suggests the potential application of these compounds in developing new antimicrobial agents (Wardkhan et al., 2008).
Synthesis and Evaluation of Novel Derivatives
Research has also focused on synthesizing and evaluating novel derivatives for their potential as pharmacological agents. For example, the synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives through carbodiimide condensation has been documented, showcasing a method for creating compounds with potential biological activities (Yu et al., 2014).
Properties
IUPAC Name |
N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S3/c21-13(9-12-7-4-8-23-12)18-15-19-20-16(25-15)24-10-14(22)17-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,17,22)(H,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHYBXXVYRDTBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.